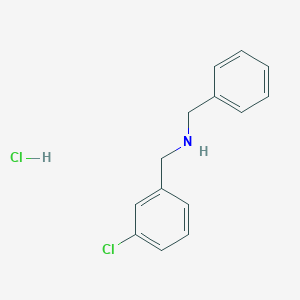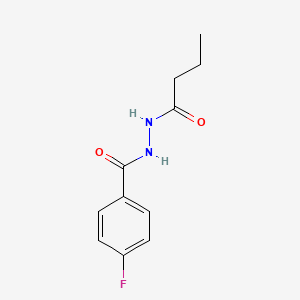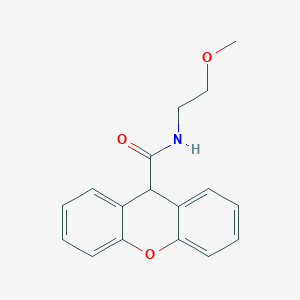![molecular formula C19H18ClN3O2 B4692715 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4692715.png)
1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide
描述
1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide, also known as CP-31398, is a small molecule compound that has been studied extensively for its potential therapeutic applications. CP-31398 was first identified as a compound that could rescue the function of mutant p53, a tumor suppressor protein that is frequently mutated in cancer.
作用机制
The mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide involves the restoration of mutant p53 function. Mutant p53 is often stabilized and accumulates in cancer cells, leading to the activation of oncogenic pathways and resistance to chemotherapy. 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide binds to mutant p53 and induces a conformational change that restores its function as a tumor suppressor protein. This leads to the activation of apoptotic pathways and tumor regression.
Biochemical and physiological effects:
1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to restoring mutant p53 function, 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response to tumors. These effects contribute to the anti-cancer activity of 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide.
实验室实验的优点和局限性
1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and modified for structure-activity relationship studies. 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has also been shown to have low toxicity in preclinical studies, making it a promising candidate for further development. However, 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has some limitations for use in laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide also has a relatively short half-life, which can complicate dosing and administration in vivo.
未来方向
There are several future directions for the study of 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective analogs of 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide. Structure-activity relationship studies could help to identify modifications that improve the solubility, bioavailability, and efficacy of 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide. Another area of research is the identification of biomarkers that can predict response to 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide. This could help to identify patients who are most likely to benefit from treatment with 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide in cancer patients.
科学研究应用
1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. One of the most promising applications of 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide is in the treatment of cancer, particularly in patients with mutant p53. 1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has been shown to restore the function of mutant p53, leading to apoptosis and tumor regression in preclinical studies.
属性
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-6-5-8-16(14(13)2)21-19(24)17-10-11-23(22-17)12-25-18-9-4-3-7-15(18)20/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZYABUZLSZHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-benzylidene-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4692634.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4692638.png)
![3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4692646.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4692656.png)
![2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4692664.png)
![3-isopropyl-1-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4692667.png)
![1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B4692673.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4692680.png)


![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4692710.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4692718.png)

